N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide
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Overview
Description
N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with methyl groups and a carboxamide group, along with an ethyl chain linked to a methoxyphenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxyphenyl ethylamine and 4,6-dimethylpyrimidine-2-carboxylic acid.
Reaction Conditions: The reaction involves coupling these two components using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions (room temperature, inert atmosphere).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Quality Control: Rigorous testing is conducted to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the pyrimidine ring, using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.
Comparison with Similar Compounds
N-[2-(2-Methoxyphenyl)ethyl]-4-methylpyrimidine-2-carboxamide
N-[2-(2-Methoxyphenyl)ethyl]-6-methylpyrimidine-2-carboxamide
N-[2-(2-Methoxyphenyl)ethyl]pyrimidine-2-carboxamide
Uniqueness: N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-10-12(2)19-15(18-11)16(20)17-9-8-13-6-4-5-7-14(13)21-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXYJORHGNBBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NCCC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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